molecular formula C7H8ClN B14669151 1-Ethenylpyridin-1-ium chloride CAS No. 45590-51-0

1-Ethenylpyridin-1-ium chloride

Cat. No.: B14669151
CAS No.: 45590-51-0
M. Wt: 141.60 g/mol
InChI Key: XTPPAVHDUJMWEX-UHFFFAOYSA-M
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Description

1-Ethenylpyridin-1-ium chloride is a chemical compound with the molecular formula C7H8ClN It is a pyridinium salt where the nitrogen atom in the pyridine ring is bonded to an ethenyl group and a chloride ion

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenylpyridin-1-ium chloride can be synthesized through several methods. One common approach involves the alkylation of pyridine with an ethenyl halide in the presence of a suitable base. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-Ethenylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different pyridine derivatives.

    Substitution: The ethenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can react with the ethenyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyridine derivatives, and substituted pyridinium salts.

Scientific Research Applications

1-Ethenylpyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-ethenylpyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chloride ion may also play a role in stabilizing the compound and facilitating its interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpyridin-1-ium chloride: Similar in structure but with an ethyl group instead of an ethenyl group.

    Pyridinium chloride: Lacks the ethenyl group, making it less reactive in certain types of chemical reactions.

    N-Methylpyridinium chloride: Contains a methyl group, which affects its reactivity and applications.

Uniqueness

1-Ethenylpyridin-1-ium chloride is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential for diverse applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

45590-51-0

Molecular Formula

C7H8ClN

Molecular Weight

141.60 g/mol

IUPAC Name

1-ethenylpyridin-1-ium;chloride

InChI

InChI=1S/C7H8N.ClH/c1-2-8-6-4-3-5-7-8;/h2-7H,1H2;1H/q+1;/p-1

InChI Key

XTPPAVHDUJMWEX-UHFFFAOYSA-M

Canonical SMILES

C=C[N+]1=CC=CC=C1.[Cl-]

Related CAS

87582-56-7

Origin of Product

United States

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